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molecular formula C13H16O2 B8667668 1-(Phenyl)-1,3-heptanedione CAS No. 40568-55-6

1-(Phenyl)-1,3-heptanedione

Cat. No. B8667668
M. Wt: 204.26 g/mol
InChI Key: NCCNOQBFGNXMME-UHFFFAOYSA-N
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Patent
US06498174B1

Procedure details

The title compound was prepared (as described above for Intermediate 16) from 2.2 g (18.3 mmol) of acetophenone and 4.51 g (35 mmol) of ethyl valerate to yield 2.6 grams of Intermediate 18:: TLC Rf=0.52 (1/9 EtOAc/Hexanes); 1H NMR (400 MHz, CDCl3) δ7.87 (m, 2H), 7.48 (m, 3H), 6.17 (s,1H), 2.42 (t, 2H, J=7.6), 1.67 (m, 2H), 1.4 (m, 2H), 0.95 (t, 3H, J=7.2); low resolution MS (ES+)m/e 205.1 (MH+), 227.1 (M+Na+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[O:13])[CH2:8][C:9](=[O:12])[CH2:10][CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14](C1C=CC=CC=1)(=O)[CH3:15].C(OCC)(=O)CCCC>>[C:1]1([C:7](=[O:13])[CH2:8][C:9](=[O:12])[CH2:10][CH2:11][CH2:14][CH3:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(CC)=O)=O
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
4.51 g
Type
reactant
Smiles
C(CCCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(CCCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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